molecular formula C10H12Cl2S4 B14687543 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene CAS No. 36639-06-2

1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene

Cat. No.: B14687543
CAS No.: 36639-06-2
M. Wt: 331.4 g/mol
InChI Key: FOKHLJZGROAFPO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene is an organic compound with the molecular formula C10H10Cl2S4 This compound is characterized by the presence of two chlorine atoms and four methylsulfanyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene typically involves the chlorination of 2,3,5,6-tetrakis(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process can be summarized as follows:

    Starting Material: 2,3,5,6-tetrakis(methylsulfanyl)benzene

    Reagent: Chlorine gas (Cl2)

    Catalyst: Iron(III) chloride (FeCl3)

    Reaction Conditions: The reaction is conducted at room temperature, and the progress is monitored using techniques such as gas chromatography.

The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: LiAlH4, ether as a solvent, reflux conditions.

    Substitution: Ammonia (NH3), thiols, ethanol as a solvent, elevated temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene can be compared with other similar compounds, such as:

    1,4-Dichloro-2,3,5,6-tetramethylbenzene: This compound has methyl groups instead of methylsulfanyl groups, resulting in different chemical properties and reactivity.

    1,4-Dibromo-2,3,5,6-tetrakis(methylsulfanyl)benzene:

    1,4-Dichloro-2,3,5,6-tetrakis(methylthio)benzene: The substitution of methylsulfanyl groups with methylthio groups leads to variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

36639-06-2

Molecular Formula

C10H12Cl2S4

Molecular Weight

331.4 g/mol

IUPAC Name

1,4-dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene

InChI

InChI=1S/C10H12Cl2S4/c1-13-7-5(11)9(15-3)10(16-4)6(12)8(7)14-2/h1-4H3

InChI Key

FOKHLJZGROAFPO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1Cl)SC)SC)Cl)SC

Origin of Product

United States

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